2-Bromo-2-methoxy-1-phenylpropan-1-one

Beschreibung

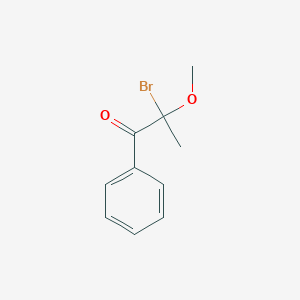

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-2-methoxy-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-10(11,13-2)9(12)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLPHRGVGNRZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)(OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591845 | |

| Record name | 2-Bromo-2-methoxy-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135333-25-4 | |

| Record name | 2-Bromo-2-methoxy-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 2-Bromo-2-methoxy-1-phenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic protocol for 2-bromo-2-methoxy-1-phenylpropan-1-one, a compound of interest for its potential applications in organic synthesis and drug discovery. Due to the absence of a specific, published synthesis for this exact molecule, this document provides a well-reasoned, hypothetical protocol based on established chemical principles and analogous reactions found in the scientific literature. The proposed pathway involves the bromo-methoxylation of an α,β-unsaturated ketone.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed via a two-step sequence starting from propiophenone. The first step involves an alpha-bromination of the ketone, followed by a dehydrobromination to form the intermediate α,β-unsaturated ketone, 1-phenylprop-2-en-1-one. The key final step is the bromo-methoxylation of this intermediate.

In-depth Technical Guide: Physicochemical Properties of 2-Bromo-2-methoxy-1-phenylpropan-1-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a technical overview of the physicochemical properties of 2-Bromo-2-methoxy-1-phenylpropan-1-one. This compound is of interest within organic synthesis and medicinal chemistry as a potential building block for more complex molecules. Its reactivity is largely dictated by the presence of a bromine atom, a methoxy group, and a phenylpropan-1-one core. Understanding its properties is crucial for its application in synthetic routes and for the development of new chemical entities.

It is important to note that publicly available experimental data for this compound is limited. The information presented herein is a combination of data for structurally similar compounds and predicted properties.

Physicochemical Properties

A summary of the key physicochemical properties for the related compound 2-Bromo-1-phenylpropan-1-one is provided below for comparative purposes.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | [1][2][3] |

| Molecular Weight | 213.07 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 42.0 °C | [1] |

| Boiling Point | 297.0 °C | [1] |

| Density | 1.417 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane; limited solubility in water. | [1] |

Experimental Protocols

Synthesis of α-Bromoketones

A common method for the synthesis of α-bromoketones involves the bromination of the corresponding ketone. For instance, the synthesis of 2-bromo-1-phenylpropan-1-one can be achieved from 1-phenylpropan-1-one.

General Procedure:

-

1-phenylpropan-1-one is dissolved in a suitable solvent, such as chloroform or acetic acid.

-

A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise to the solution.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield the pure α-bromoketone.

Characterization Methods

Standard analytical techniques would be employed to confirm the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be used to determine the number and connectivity of protons in the molecule. Characteristic chemical shifts would be expected for the aromatic protons, the methoxy protons, and the methyl protons.

-

¹³C NMR spectroscopy would provide information about the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy would be used to identify the functional groups present. A strong absorption band corresponding to the carbonyl (C=O) stretch would be a key diagnostic peak.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum.[4]

-

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound like this compound.

Caption: General workflow for synthesis and characterization.

Conclusion

While specific experimental data for this compound is scarce, this guide provides a framework for understanding its likely physicochemical properties and the experimental approaches for its synthesis and characterization based on closely related analogs. This information serves as a valuable resource for researchers and scientists working with this class of compounds, enabling them to design synthetic strategies and anticipate the chemical behavior of this molecule. Further experimental investigation is necessary to fully elucidate the properties of this specific compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. (2S)-2-bromo-1-phenylpropan-1-one | C9H9BrO | CID 6931748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-bromo-1-phenylpropan-1-one | 2114-00-3; 51012-65-8 | Buy Now [molport.com]

- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-Bromo-2-methoxy-1-phenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-2-methoxy-1-phenylpropan-1-one, a halogenated α-alkoxy ketone. Due to the absence of this specific molecule in the current scientific literature, this guide presents a plausible synthetic route, predicted physicochemical and spectroscopic properties based on analogous compounds, and a detailed experimental protocol. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Introduction

α-Halo-α-alkoxy ketones are a class of organic compounds characterized by the presence of a halogen and an alkoxy group on the carbon atom alpha to a carbonyl group. This unique structural motif imparts a high degree of reactivity, making them valuable intermediates in organic synthesis. The presence of multiple reactive centers allows for a variety of subsequent chemical transformations, including nucleophilic substitutions and eliminations, providing access to a diverse range of more complex molecules. These compounds are of interest to researchers in medicinal chemistry and materials science as building blocks for novel molecular architectures. This guide focuses on the specific, yet currently uncharacterized, compound this compound.

Proposed Synthesis

The synthesis of this compound can be logically approached through the bromomethoxylation of an α,β-unsaturated ketone precursor. A highly analogous and documented reaction is the synthesis of 2-bromo-2-(methoxy(phenyl)methyl)malononitrile from β,β-dicyanostyrene using N-bromosuccinimide (NBS) in methanol. This reaction proceeds via the addition of a bromine cation and a methoxy anion across the double bond. A similar strategy can be applied to the synthesis of the target molecule starting from 1-phenylprop-2-en-1-one.

The proposed synthetic workflow is illustrated below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following is a detailed, proposed experimental protocol for the synthesis of this compound based on analogous reactions reported in the literature.

Synthesis of this compound

Materials:

-

1-Phenylprop-2-en-1-one

-

N-Bromosuccinimide (NBS)

-

Anhydrous Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenylprop-2-en-1-one (1.32 g, 10 mmol) in 40 mL of anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add N-bromosuccinimide (1.96 g, 11 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

-

Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with 30 mL of saturated aqueous sodium bicarbonate solution, followed by 30 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain pure this compound.

Physicochemical and Spectroscopic Data

As this compound is not a commercially available or previously characterized compound, its physicochemical and spectroscopic data are not available. However, based on the properties of structurally similar compounds, a set of predicted data is presented below.

Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₀H₁₁BrO₂ | Based on the molecular structure. |

| Molecular Weight | 243.10 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Similar α-halo ketones are often oils or low-melting solids. |

| Boiling Point | > 200 °C (decomposes) | High boiling point expected due to molecular weight and polarity; potential for decomposition at high temperatures. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); insoluble in water. | The phenyl group and halogenated carbon provide lipophilic character, while the carbonyl and ether groups add some polarity. |

Predicted Spectroscopic Data

The predicted spectroscopic data is based on the analysis of related compounds such as 2-bromo-1-phenylpropan-1-one and other α-methoxy ketones.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 7.9-8.1 | Doublet | 2H | Aromatic (ortho-protons to C=O) | The electron-withdrawing carbonyl group deshields the ortho protons. |

| ~ 7.4-7.6 | Multiplet | 3H | Aromatic (meta- and para-protons) | Typical chemical shift range for monosubstituted benzene rings. |

| ~ 3.5-3.7 | Singlet | 3H | Methoxy (-OCH₃) | Characteristic chemical shift for a methoxy group attached to a carbon bearing an electronegative atom. |

| ~ 1.8-2.0 | Singlet or Doublet | 3H | Methyl (-CH₃) | The chemical shift is influenced by the adjacent stereocenter. |

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 190-195 | Carbonyl (C=O) | Ketone carbonyls typically appear in this downfield region. |

| ~ 133-135 | Aromatic (ipso-carbon) | Substituted aromatic carbon. |

| ~ 128-134 | Aromatic (CH) | Aromatic carbons. |

| ~ 85-95 | Quaternary Carbon (C-Br, C-OCH₃) | The carbon atom bonded to both bromine and oxygen is expected to be significantly deshielded. |

| ~ 55-60 | Methoxy (-OCH₃) | Typical chemical shift for a methoxy carbon. |

| ~ 20-25 | Methyl (-CH₃) | Aliphatic carbon. |

| Wavenumber (cm⁻¹) | Assignment | Justification |

| ~ 3060 | Aromatic C-H stretch | Characteristic absorption for aromatic C-H bonds. |

| ~ 2950, 2850 | Aliphatic C-H stretch | Corresponds to the methyl and methoxy C-H bonds. |

| ~ 1700 | C=O stretch | Strong absorption characteristic of a ketone carbonyl group. |

| ~ 1600, 1450 | C=C stretch (aromatic) | Characteristic absorptions for the phenyl ring. |

| ~ 1100 | C-O stretch (ether) | Strong absorption for the C-O bond of the methoxy group. |

| ~ 690, 750 | C-H bend (aromatic) | Characteristic out-of-plane bending for a monosubstituted benzene ring. |

Potential Applications and Future Research

While the specific applications of this compound are yet to be explored, its structural features suggest several potential areas of interest for future research:

-

Intermediate in Organic Synthesis: The presence of a reactive bromine atom and a carbonyl group makes it a versatile precursor for the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and fine chemicals.

-

Medicinal Chemistry: The α-halo-α-alkoxy ketone moiety could be incorporated into larger molecules to explore its potential as a pharmacophore or as a reactive handle for bioconjugation.

-

Materials Science: The compound could serve as a monomer or a building block for the synthesis of functional polymers with tailored properties.

Further research is required to validate the proposed synthetic route, fully characterize the compound, and investigate its reactivity and potential applications. This guide provides a starting point for such endeavors.

An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to α-bromo-α-methoxy ketones, valuable intermediates in organic synthesis and drug development. The document details the core methodologies, presents quantitative data in structured tables, and includes detailed experimental protocols for key reactions. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical transformations.

Introduction

α-Bromo-α-methoxy ketones are a class of organic compounds characterized by the presence of both a bromine atom and a methoxy group on the carbon atom alpha to a carbonyl group. This unique substitution pattern imparts a high degree of reactivity, making them versatile building blocks for the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The electrophilic nature of the carbonyl carbon, combined with the presence of a good leaving group (bromide) and a potentially stabilizing or directing methoxy group, allows for a variety of subsequent chemical transformations.

This guide will explore the primary synthetic strategies for accessing these valuable compounds, with a focus on providing practical, reproducible experimental details and a thorough understanding of the underlying reaction mechanisms.

Synthetic Methodologies

The synthesis of α-bromo-α-methoxy ketones is not as straightforward as the simple α-bromination of ketones. The presence of the methoxy group introduces both electronic and steric effects that must be considered. The most logical approach involves the bromination of a pre-synthesized α-methoxy ketone.

Synthesis of α-Methoxy Ketones

A prerequisite for the target synthesis is the efficient preparation of the corresponding α-methoxy ketone. Several methods have been developed for this purpose.

One common method involves the reaction of an enolate or enol ether with a source of electrophilic methoxy group. Alternatively, α-hydroxy ketones can be methylated. An electrochemical approach has also been reported for the synthesis of α-methoxy ketones from enol acetates.[1]

Table 1: Selected Methods for the Synthesis of α-Methoxy Ketones

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Enol Acetate of Acetophenone | NH₄SCN, MeOH, Graphite Anode, Ni Cathode, KI, AcOH, Ag₂CO₃, MeCN | 2-Methoxy-1-phenylethan-1-one | Good | [1] |

| 1-Phenylethan-1-one | 1. LDA, THF, -78 °C; 2. MeI | 2-Methoxy-1-phenylethan-1-one | Varies | Standard Textbook Procedure |

| 2-Hydroxy-1-phenylethan-1-one | NaH, MeI, THF | 2-Methoxy-1-phenylethan-1-one | Good | Standard Textbook Procedure |

Bromination of α-Methoxy Ketones

Once the α-methoxy ketone is obtained, the subsequent step is the selective bromination at the α-position. This is typically achieved through electrophilic bromination. The reaction proceeds through an enol or enolate intermediate, which then attacks a bromine source.

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction is often catalyzed by acid to promote enol formation.

The acid-catalyzed bromination of ketones is a well-established reaction that proceeds via an enol intermediate.[2][3] The acid protonates the carbonyl oxygen, increasing the rate of tautomerization to the enol form. The electron-rich double bond of the enol then attacks a molecule of bromine.

Diagram 1: Acid-Catalyzed Bromination of a Ketone

References

Structural Elucidation of 2-Bromo-2-methoxy-1-phenylpropan-1-one: A Technical Guide

Disclaimer: As of November 2025, a comprehensive search of scientific literature and databases did not yield specific experimental structural analysis data for 2-Bromo-2-methoxy-1-phenylpropan-1-one. This guide therefore presents a prospective analysis based on established principles of organic spectroscopy and crystallography, utilizing data from analogous compounds for predictive purposes. It is intended to serve as a framework for researchers undertaking the synthesis and characterization of this molecule.

Introduction

This compound is an alpha-haloketone derivative with potential applications as an intermediate in organic synthesis. Its structure, featuring a chiral center at the C2 position, a bromine atom, a methoxy group, and a phenyl ketone moiety, suggests a rich and informative spectroscopic profile. Accurate structural determination is paramount for confirming its identity, assessing purity, and understanding its reactivity. This document outlines the comprehensive analytical workflow required for the complete structural elucidation of this compound.

Predicted Spectroscopic and Crystallographic Data

The following sections detail the anticipated data from key analytical techniques. These predictions are based on the analysis of structurally related compounds such as 2-bromo-1-phenylpropan-1-one and other α-bromo ketones.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Multiplet | 2H | Aromatic (ortho-protons) |

| ~ 7.4 - 7.6 | Multiplet | 3H | Aromatic (meta- & para-protons) |

| ~ 3.5 | Singlet | 3H | Methoxy (-OCH₃) |

| ~ 2.1 | Singlet | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 195 | Quaternary | Carbonyl (C=O) |

| ~ 135 | Quaternary | Aromatic (C-ipso) |

| ~ 133 | Tertiary | Aromatic (C-para) |

| ~ 129 | Tertiary | Aromatic (C-ortho) |

| ~ 128 | Tertiary | Aromatic (C-meta) |

| ~ 70 | Quaternary | Brominated Carbon (C-Br) |

| ~ 52 | Primary | Methoxy (-OCH₃) |

| ~ 25 | Primary | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~ 3060 | Medium | C-H stretch | Aromatic |

| ~ 2950 | Medium | C-H stretch | Aliphatic (sp³) |

| ~ 1690 | Strong | C=O stretch | Ketone |

| ~ 1595, 1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~ 1100 | Strong | C-O stretch | Ether (methoxy) |

| ~ 690 | Strong | C-Br stretch | Alkyl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 242/244 | Moderate | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 163 | Moderate | [M - Br]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Synthesis and Purification

A plausible synthetic route involves the bromination and methoxylation of 1-phenylpropan-1-one.

-

Bromination: 1-phenylpropan-1-one (1 equivalent) is dissolved in a suitable solvent such as acetic acid or diethyl ether.[4]

-

N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like AIBN are added.

-

The mixture is heated under reflux and monitored by TLC until the starting material is consumed.

-

The reaction is cooled, filtered, and the solvent is removed under reduced pressure to yield crude 2-bromo-1-phenylpropan-1-one.

-

Methoxylation: The crude α-bromoketone is dissolved in methanol.

-

A non-nucleophilic base, such as sodium bicarbonate, is added, and the mixture is stirred at room temperature.

-

Upon completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated.

-

The final product is purified by column chromatography on silica gel.

Spectroscopic and Crystallographic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[5]

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer, typically with the sample prepared as a thin film on a KBr plate.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF or GC-MS instrument to confirm the elemental composition.[6]

-

Single-Crystal X-ray Diffraction: Crystals suitable for X-ray diffraction are grown by slow evaporation from a solvent such as ethanol or a hexane/ethyl acetate mixture. A single crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure, providing definitive bond lengths, bond angles, and stereochemistry.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Analytical Workflow

Caption: Workflow for the structural elucidation of the target compound.

References

- 1. 1-Propanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 2. (2S)-2-bromo-1-phenylpropan-1-one | C9H9BrO | CID 6931748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Page loading... [guidechem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. 2-Bromo-2'-methoxyacetophenone [webbook.nist.gov]

Spectroscopic and Synthetic Insights into a Novel Bromo-Methoxy Carbonyl Compound

An In-depth Analysis of 2-Bromo-2-methoxy-1-phenylpropan-1-one and its Analogs for Researchers and Drug Development Professionals

Introduction

The quest for novel chemical entities with potential applications in pharmaceutical and materials science necessitates a thorough understanding of their structure and synthesis. This compound represents a unique molecular architecture featuring a stereocenter with bromine and methoxy substitutions adjacent to a carbonyl group. This arrangement suggests potential for diverse chemical transformations and biological activities. However, a comprehensive search of available scientific literature and chemical databases reveals a notable absence of experimental NMR and mass spectrometry data for this specific compound. This technical guide, therefore, aims to provide valuable insights by presenting a detailed analysis of a closely related structural analog: 2-bromo-2-(methoxy(phenyl)methyl)malononitrile. The spectroscopic data and synthetic protocols for this analog can serve as a crucial reference point for researchers working on the synthesis and characterization of this compound or similar chemical structures.

Spectroscopic Data of the Structural Analog: 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile

Due to the unavailability of data for this compound, we present the NMR data for a structurally similar compound, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile. This compound shares the key feature of a carbon atom substituted with both a bromine and a methoxy group, adjacent to a phenyl ring.

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, as reported in the literature.[1] The spectra were recorded on a Bruker Avance AV400 spectrometer in CDCl₃.[1]

Table 1: ¹H NMR Data for 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile [1]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.58–7.54 | m | 2H (Aromatic) |

| 7.53–7.48 | m | 3H (Aromatic) |

| 4.45 | s | 1H (Methine) |

| 3.48 | s | 3H (Methoxy) |

Table 2: ¹³C NMR Data for 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile [1]

| Chemical Shift (δ, ppm) | Assignment |

| 131.83 | Aromatic C |

| 130.80 | Aromatic C |

| 129.00 | Aromatic C |

| 128.38 | Aromatic C |

| 112.87 | Cyano C |

| 112.66 | Cyano C |

| 86.21 | Quaternary C-Br |

| 58.61 | Methoxy C |

Experimental Protocol: Synthesis of 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile

The following is a detailed experimental protocol for the synthesis of the analog compound, which can be adapted for the synthesis of this compound.

Materials:

-

β,β-dicyanostyrene

-

N-bromosuccinimide (NBS)

-

Absolute methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

Procedure: [1]

-

In a 100 mL three-neck flask, a solution of β,β-dicyanostyrene (0.31 g, 2 mmol) in absolute methanol (10 mL) was prepared.

-

N-bromosuccinimide (0.35 g, 2 mmol) was added to the solution.

-

The reaction mixture was stirred at room temperature for 24 hours.

-

After the reaction was complete, the excess methanol was removed by rotary evaporation.

-

The resulting residue was purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:10 v/v) as the eluent.

-

The final product, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, was obtained as a brown oil (0.44 g, 70.5% yield).

Visualizing the Synthesis: A Representative Workflow

To provide a clear visual representation of the experimental process, the following diagram illustrates the synthesis of 2-bromo-2-(methoxy(phenyl)methyl)malononitrile. This workflow can be conceptually applied to the synthesis of other related bromo-methoxy compounds.

Caption: Synthesis workflow for 2-bromo-2-(methoxy(phenyl)methyl)malononitrile.

While direct spectroscopic data for this compound remains elusive in the current body of scientific literature, this guide provides a valuable starting point for researchers in the field. The detailed NMR data and synthetic protocol for the close structural analog, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, offer a solid foundation for predicting the spectral characteristics and designing synthetic routes for the target compound. The provided workflow visualization further clarifies the experimental process. It is anticipated that this information will aid in the successful synthesis, characterization, and subsequent investigation of this compound and its derivatives, ultimately contributing to advancements in drug development and materials science.

References

An In-depth Technical Guide to 2-Bromo-2-methoxy-1-phenylpropan-1-one: Historical Context, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-2-methoxy-1-phenylpropan-1-one, a halogenated α-alkoxy ketone. While direct historical records of its initial discovery are not extensively documented, its synthesis and development are rooted in the broader exploration of α-functionalized ketones, which are pivotal intermediates in organic synthesis. This document outlines a plausible synthetic pathway, details relevant experimental protocols, and presents key physicochemical data for the compound and its precursors. The logical progression of its synthesis from readily available starting materials is also visualized.

Historical Discovery and Development

The specific historical discovery of this compound is not well-documented in seminal literature. However, its conceptualization and synthesis can be understood within the context of the extensive research into the reactivity of α-haloketones that began in the early 20th century. The development of reliable methods for the α-bromination of ketones, a critical step in the synthesis of this compound, has been a subject of continuous refinement. Early methods often involved direct bromination, while later advancements introduced milder and more selective reagents like N-bromosuccinimide (NBS).

The subsequent introduction of an alkoxy group at the α-position represents a further step in the functionalization of ketones. The reaction of α-haloketones with alkoxides to form α-alkoxyketones has been a known transformation for many decades, valued for its ability to introduce synthetically useful oxygen functionality. Therefore, the development of this compound can be seen as a logical extension of these established synthetic methodologies, likely emerging from research programs focused on creating novel building blocks for pharmaceuticals and other complex organic molecules.

Physicochemical Data

A summary of the key quantitative data for the proposed synthetic pathway of this compound is presented below. Data for the final product are predicted based on the properties of its precursors and general chemical principles due to the limited availability of direct experimental values.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 1-Phenylpropan-1-one | C9H10O | C9H10O | 134.18 | 17-19[1] | 218[1][2][3] | 1.009 (at 25°C)[1][2] |

| 2-Bromo-1-phenylpropan-1-one | C9H9BrO | C9H9BrO | 213.07 | 42[4] | 297[4] | 1.417[4] |

| This compound | C10H11BrO2 | C10H11BrO2 | 243.10 | Predicted: 55-65 | Predicted: >300 | Predicted: ~1.4 |

Predicted values are based on structural similarities and established chemical trends.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 1-phenylpropan-1-one. The following protocols are based on established methodologies for α-bromination and subsequent methoxylation of ketones.

Step 1: Synthesis of 2-Bromo-1-phenylpropan-1-one (α-Bromination)

This procedure utilizes N-bromosuccinimide (NBS) as a brominating agent, which is a safer and more selective alternative to liquid bromine.

Materials:

-

1-Phenylpropan-1-one (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Carbon tetrachloride (CCl4)

-

Benzoyl peroxide (initiator, catalytic amount)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1-phenylpropan-1-one in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield 2-Bromo-1-phenylpropan-1-one as a white to off-white crystalline solid.[4]

Step 2: Synthesis of this compound (Methoxylation)

This step involves the nucleophilic substitution of the bromide with a methoxy group.

Materials:

-

2-Bromo-1-phenylpropan-1-one (1.0 eq)

-

Sodium methoxide (1.1 eq)

-

Methanol (anhydrous)

-

Dichloromethane

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-Bromo-1-phenylpropan-1-one in anhydrous methanol in a round-bottom flask.

-

Cool the solution in an ice bath and add sodium methoxide portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, quench by adding deionized water.

-

Extract the product with dichloromethane.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Reaction Pathway and Workflow

The synthetic pathway and experimental workflow are depicted in the following diagrams.

Caption: Proposed synthetic pathway for this compound.

Caption: Detailed experimental workflow for the synthesis.

Conclusion

This compound represents a versatile, functionalized ketone with potential applications in organic synthesis and drug discovery. While its specific historical discovery is not prominently documented, its synthesis is based on well-established and reliable chemical transformations. The provided protocols offer a plausible and efficient route to this compound, and the compiled data serves as a valuable resource for researchers in the field. Further investigation into the reactivity and potential applications of this molecule is warranted.

References

Methodological & Application

Application Notes and Protocols for 2-Bromo-2-methoxy-1-phenylpropan-1-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2-methoxy-1-phenylpropan-1-one is a versatile, polyfunctional synthetic intermediate. Its unique structure, featuring an α-bromo-α-methoxy ketone moiety, offers a rich platform for a variety of organic transformations. This document provides detailed application notes and hypothetical, yet chemically sound, experimental protocols for the synthesis and utilization of this compound in modern organic synthesis, with potential applications in medicinal chemistry and drug development. The protocols and applications described herein are based on established chemical principles and analogous transformations of similar α-halo-α-alkoxy ketones, as direct literature on this specific compound is limited.

Introduction

α-Halo ketones are well-established as pivotal building blocks in organic synthesis due to their dual electrophilic sites—the carbonyl carbon and the halogen-bearing α-carbon.[1] The introduction of an additional α-alkoxy group, as in this compound, further modulates the reactivity of these sites and introduces new synthetic possibilities. This compound is a valuable precursor for the synthesis of complex heterocyclic systems, highly functionalized acyclic molecules, and potential pharmacophores.[2][3] Its utility stems from the ability of the bromine atom to act as a good leaving group in nucleophilic substitution reactions, while the methoxy group can influence the stereochemical outcome of reactions and can be a precursor to other functional groups.

Proposed Synthesis of this compound

A plausible two-step synthetic route to this compound starting from commercially available 1-phenylpropan-1-one (propiophenone) is proposed. The first step involves the α-methoxylation of propiophenone, followed by the α-bromination of the resulting 2-methoxy-1-phenylpropan-1-one.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Methoxy-1-phenylpropan-1-one (Hypothetical)

This protocol is adapted from general electrochemical α-methoxylation procedures for ketones.

Materials:

-

1-Phenylpropan-1-one (propiophenone)

-

Methanol (anhydrous)

-

Sodium methoxide (NaOMe)

-

Electrochemical cell with graphite electrodes

-

Direct current power supply

-

Standard glassware for organic synthesis

Procedure:

-

In a 250 mL undivided electrochemical cell equipped with a magnetic stirrer and two graphite plate electrodes (anode and cathode), dissolve 1-phenylpropan-1-one (10 mmol, 1.34 g) and sodium methoxide (1 mmol, 0.054 g) in anhydrous methanol (100 mL).

-

Stir the solution at room temperature and apply a constant current of 100 mA.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion of the reaction (typically after passing 2-3 F/mol of charge), stop the electrolysis.

-

Evaporate the methanol under reduced pressure.

-

To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methoxy-1-phenylpropan-1-one.

Experimental Protocol: Synthesis of this compound (Hypothetical)

This protocol is based on standard free-radical bromination of ketones.

Materials:

-

2-Methoxy-1-phenylpropan-1-one

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4) or acetonitrile (CH3CN)

-

Standard glassware for organic synthesis

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-1-phenylpropan-1-one (10 mmol, 1.64 g) in carbon tetrachloride (100 mL).

-

Add N-bromosuccinimide (11 mmol, 1.96 g) and a catalytic amount of AIBN (0.5 mmol, 0.082 g).

-

Heat the mixture to reflux (approximately 77°C for CCl4) and irradiate with a UV lamp (optional, can accelerate the reaction).

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to remove any unreacted bromine, followed by water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Applications in Organic Synthesis

This compound is a valuable electrophile for various nucleophilic substitution reactions. The presence of the methoxy group can influence the regioselectivity and stereoselectivity of these reactions.

Caption: Potential reaction pathways of this compound.

Synthesis of Functionalized Ketones via Nucleophilic Substitution

The bromo group can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to introduce diverse functionalities at the α-position.

General Protocol for Nucleophilic Substitution:

-

Dissolve this compound (1 mmol) in a suitable solvent (e.g., THF, DMF, acetonitrile) (10 mL).

-

Add the nucleophile (1.1 mmol) and, if necessary, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.2 mmol).

-

Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagents and Conditions | Expected Product |

| Aniline | Et3N, THF, rt | 2-Anilino-2-methoxy-1-phenylpropan-1-one |

| Sodium thiophenoxide | DMF, rt | 2-Methoxy-1-phenyl-2-(phenylthio)propan-1-one |

| Sodium azide | Acetone/Water, reflux | 2-Azido-2-methoxy-1-phenylpropan-1-one |

| Potassium cyanide | EtOH/Water, reflux | 2-Cyano-2-methoxy-1-phenylpropan-1-one |

Precursor for Heterocycle Synthesis

This compound can serve as a key building block for the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[2] For example, reaction with thiourea or thioamides can lead to the formation of substituted thiazoles.

Protocol for Thiazole Synthesis (Hypothetical):

-

In a round-bottom flask, dissolve this compound (1 mmol) and thiourea (1.1 mmol) in ethanol (15 mL).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the corresponding 2-amino-4-methoxy-4-phenyl-5-methylthiazole derivative.

Potential in Drug Development

α-Halo ketones are recognized as important intermediates in the synthesis of various pharmaceutically active compounds.[3][4] The structural motif present in this compound could be incorporated into novel drug candidates or used to synthesize analogs of existing drugs. The compound's reactivity allows for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

α-Bromo ketones are generally considered to be lachrymatory and skin irritants. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Handle with care and avoid inhalation of vapors and contact with skin and eyes.

Conclusion

References

Application Notes and Protocols for 2-Bromo-2-methoxy-1-phenylpropan-1-one as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2-methoxy-1-phenylpropan-1-one and its structural analogs, such as 2-bromo-1-phenylpropan-1-one, are key intermediates in the synthesis of a class of psychoactive compounds known as synthetic cathinones. These molecules are characterized by a β-keto-phenethylamine backbone, which imparts significant activity at monoamine transporters in the central nervous system (CNS). This document provides an overview of the synthetic utility of these intermediates, a representative experimental protocol for the synthesis of a cathinone derivative, and a summary of the pharmacological signaling pathways associated with this class of compounds. The information is intended to provide a scientific basis for research and drug development professionals exploring the structure-activity relationships and potential therapeutic applications or toxicological profiles of novel psychoactive substances.

Introduction

α-Halo ketones are versatile building blocks in organic synthesis, serving as precursors to a wide array of heterocyclic and acyclic compounds of pharmaceutical interest.[1][2] The presence of a halogen at the α-position to a carbonyl group provides a reactive site for nucleophilic substitution, enabling the introduction of various functional groups. 2-Bromo-1-phenylpropan-1-one and its derivatives are particularly important intermediates in the synthesis of substituted cathinones.[3][4][5][6] Cathinone itself is a naturally occurring psychostimulant found in the khat plant (Catha edulis).[7][8] Synthetic cathinones represent a broad class of compounds that have been investigated for both therapeutic potential and have been identified as new psychoactive substances (NPS).[9]

This document focuses on the application of this compound and the closely related 2-bromo-1-phenylpropan-1-one as intermediates for the synthesis of β-keto-phenethylamines, providing a detailed protocol for a representative reaction and an overview of the neuropharmacological context of the resulting products.

Synthesis of the Intermediate

While a specific peer-reviewed protocol for the synthesis of this compound was not identified in the current literature search, the synthesis of the related and widely used intermediate, 2-bromo-1-phenylpropan-1-one (also known as α-bromopropiophenone), is well-documented. A plausible route to this compound could involve the electrochemical methoxylation of the corresponding enol acetate, a method that has been reported for the synthesis of α-methoxy ketones.[10]

A common method for the synthesis of 2-bromo-1-phenylpropan-1-one involves the direct α-bromination of propiophenone.[11] This reaction can be carried out using elemental bromine in a suitable solvent, often with an acid catalyst.[12] Alternative and often milder brominating agents include N-bromosuccinimide (NBS).[13] An oxidative bromination using ammonium bromide and an oxidant like Oxone® has also been reported to be effective.[14]

Table 1: Synthesis of 2-Bromo-1-phenylpropan-1-one from Propiophenone

| Reactants | Reagents & Solvents | Reaction Conditions | Yield | Reference |

| Propiophenone, Bromine | Methylene dichloride | Dropwise addition of bromine, temperature < 30 °C | 95% | [15] |

| Propiophenone, Bromine | Acetic acid | Room temperature, 30 minutes | N/A | |

| Propiophenone, N-Bromosuccinimide (NBS) | Ionic Liquid | Room temperature | Good | [13] |

| Propiophenone, Ammonium bromide, Oxone® | N/A | Ambient temperature | 24-97% | [14] |

Application as a Pharmaceutical Intermediate: Synthesis of Methcathinone

The primary application of 2-bromo-1-phenylpropan-1-one is as a direct precursor to synthetic cathinones through nucleophilic substitution of the α-bromine with a primary or secondary amine. The reaction with methylamine, for example, yields 2-(methylamino)-1-phenylpropan-1-one, commonly known as methcathinone.[3][5]

Experimental Protocol: Synthesis of Methcathinone from 2-Bromo-1-phenylpropan-1-one

The following protocol is based on a documented synthesis and is provided as a representative example of the application of α-bromo-phenylpropanones as pharmaceutical intermediates.[15]

Reaction Scheme:

Materials:

-

2-Bromo-1-phenylpropan-1-one (assuming 95% yield from 4 mol propiophenone, approximately 760g, 3.57 mol)

-

Aqueous methylamine solution

-

Methylene dichloride (or ethyl acetate)

-

Anhydrous sodium sulfate

-

Aqueous sodium hydroxide solution

Procedure:

-

The crude 2-bromo-1-phenylpropan-1-one obtained from the bromination of propiophenone is used directly.

-

The oily product is dissolved in a suitable organic solvent like methylene dichloride.

-

The solution is then directly added to an aqueous solution of methylamine.

-

The reaction mixture is stirred, and the progress is monitored by an appropriate method (e.g., TLC or GC-MS).

-

After the reaction is complete, the organic phase is separated.

-

The aqueous phase is extracted with the organic solvent.

-

The combined organic phases are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude methcathinone.

Quantitative Data:

The reported yield for the amination step is approximately 85%, resulting in an estimated 526g (3.23 mol) of methcathinone from the starting amount of propiophenone.[15]

Table 2: Physicochemical and Spectroscopic Data for Methcathinone

| Property | Value | Reference |

| Molecular Formula | C10H13NO | [16] |

| Molecular Weight | 163.22 g/mol | [16] |

| IUPAC Name | 2-(methylamino)-1-phenylpropan-1-one | [16] |

| Appearance | Light yellow oil (freebase) | [6] |

| ¹H NMR | Data available in forensic and chemical databases. | N/A |

| ¹³C NMR | Data available in forensic and chemical databases. | N/A |

| IR Spectroscopy | Characteristic peaks for C=O stretch, N-H bend, and aromatic C-H bonds. | N/A |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. | N/A |

Note: Detailed spectroscopic data for methcathinone can be found in specialized forensic and chemical databases.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway from propiophenone to a synthetic cathinone derivative, using methcathinone as an example.

Pharmacological Context: Signaling Pathways of Synthetic Cathinones

Synthetic cathinones primarily act as psychomotor stimulants by modulating the activity of monoamine transporters in the central nervous system.[5][17] These transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[5]

Synthetic cathinones can act as either:

-

Releasers (Substrates): They are transported into the presynaptic neuron and trigger the reverse transport (efflux) of neurotransmitters from the neuron into the synapse.

-

Reuptake Inhibitors (Blockers): They bind to the transporters and prevent the reuptake of neurotransmitters from the synapse.

This leads to an increase in the synaptic concentrations of dopamine, norepinephrine, and/or serotonin, which then act on their respective postsynaptic receptors to produce a range of physiological and psychological effects.

Dopamine Signaling Pathway

Increased synaptic dopamine primarily acts on D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, which are G-protein coupled receptors (GPCRs).[15][18]

-

D1-like receptor activation typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).

-

D2-like receptor activation generally inhibits adenylyl cyclase, decreasing cAMP levels.

These pathways are crucial for reward, motivation, and motor control.[10][15]

Norepinephrine Signaling Pathway

Elevated norepinephrine levels in the synapse activate α and β adrenergic receptors on the postsynaptic membrane.[1][19]

-

α1 receptors are coupled to Gq proteins, activating phospholipase C (PLC), which leads to the formation of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC).

-

α2 receptors are coupled to Gi proteins and inhibit adenylyl cyclase.

-

β receptors are coupled to Gs proteins and stimulate adenylyl cyclase.

These pathways are involved in arousal, attention, and the fight-or-flight response.[20]

Serotonin Signaling Pathway

Increased synaptic serotonin interacts with a large family of 5-HT receptors. Most are GPCRs, with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[21][22][23]

-

5-HT1 receptors are typically coupled to Gi, inhibiting adenylyl cyclase.

-

5-HT2 receptors are coupled to Gq, activating PLC.

-

5-HT4, 5-HT6, and 5-HT7 receptors are coupled to Gs, stimulating adenylyl cyclase.

These pathways regulate mood, appetite, and sleep.[21][24]

Conclusion

This compound and related α-bromo ketones are valuable intermediates for the synthesis of pharmacologically active molecules, particularly synthetic cathinones. The straightforward nucleophilic substitution at the α-carbon allows for the construction of a diverse library of β-keto-phenethylamines. Understanding the synthesis and reactivity of these intermediates, as well as the complex neuropharmacology of the resulting products, is essential for researchers in drug development, forensic science, and toxicology. The provided protocols and pathway diagrams serve as a foundational resource for further investigation into this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Ephedrine and Methcathinone from Propionic Acid - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of [3H]Methcathinone - A Monoamine Transporter Inhibitor - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic cathinones: chemical phylogeny, physiology, and neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and absolute configuration of cyclic synthetic cathinones derived from α-tetralone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrochemical Synthesis of α-Thiocyanated/Methoxylated Ketones Using Enol Acetates [organic-chemistry.org]

- 11. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CN104119240A - Preparation method for (S)-(-)-alpha-methylaminopropiophenone - Google Patents [patents.google.com]

- 16. (+)-Methcathinone | C10H13NO | CID 24011714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 20. mdpi.com [mdpi.com]

- 21. α′-Bromination of α,β-unsaturated ketones by an electrochemical procedure - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-Bromo-2-methoxy-1-phenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Bromo-2-methoxy-1-phenylpropan-1-one is a specialized chemical intermediate. Specific experimental data for this exact compound is not widely available in published literature. The following protocols and data are based on established chemical principles for α-halo ketones and data from structurally similar compounds. All procedures should be performed by trained professionals with appropriate safety measures in place.

Introduction

This compound is an α-bromo-α-methoxy ketone, a class of compounds with significant potential in organic synthesis. The presence of both a bromine atom and a methoxy group on the α-carbon to the carbonyl group makes it a versatile building block. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the overall structure can serve as a precursor for various heterocyclic compounds and other complex molecules of interest in medicinal chemistry and materials science.[1][2] This document provides a putative synthesis protocol and a representative application of this compound.

Physicochemical and Safety Data

The following table summarizes the estimated and known properties of this compound and its unbrominated precursor. Data for the target compound are estimated based on structurally related compounds.

| Property | This compound (Target Compound - Estimated) | 2-Bromo-1-phenylpropan-1-one (Related Compound)[3][4] | 2-methoxy-1-phenylpropan-1-one (Precursor - Estimated) |

| Molecular Formula | C₁₀H₁₁BrO₂ | C₉H₉BrO | C₁₀H₁₂O₂ |

| Molecular Weight | 243.09 g/mol | 213.07 g/mol | 164.20 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | White to off-white crystalline powder[1] | Likely a colorless oil |

| Boiling Point | > 200 °C (decomposes) | ~297 °C[1] | Not available |

| Melting Point | Not available | 42 °C[1] | Not available |

| Solubility | Soluble in common organic solvents (e.g., DCM, ether, ethyl acetate); likely insoluble in water | Soluble in organic solvents like ethanol, acetone, and dichloromethane; limited solubility in water[1] | Soluble in common organic solvents |

| Safety Hazards | Irritant , Harmful if swallowed , Lachrymator . Assumed to be a corrosive agent. | Irritant , Harmful if swallowed . | Irritant . |

Safety Precautions:

Due to the presence of the α-bromo ketone moiety, this compound should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of vapors and contact with skin and eyes. A safety shower and eyewash station should be readily accessible. For related compounds, immediate medical attention is required in case of significant exposure.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the synthesis of the target compound via the acid-catalyzed bromination of 2-methoxy-1-phenylpropan-1-one. This reaction is based on the general principle of α-halogenation of ketones.[5]

Materials:

-

2-methoxy-1-phenylpropan-1-one (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 2-methoxy-1-phenylpropan-1-one (1.0 eq) and dissolve it in dichloromethane (DCM).

-

Add p-toluenesulfonic acid (0.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Add N-Bromosuccinimide (1.1 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure this compound.

Expected Outcome:

The product is expected to be a colorless to pale yellow oil or a low-melting solid. The yield will depend on the optimization of reaction conditions.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Protocol 2: Representative Application - Nucleophilic Substitution with a Thiol

This protocol outlines a general procedure for the reaction of this compound with a nucleophile, in this case, a thiol, to form a thioether. This is a common application for α-halo ketones.[1]

Materials:

-

This compound (1.0 eq)

-

Thiophenol (or other thiol) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (ACN)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

-

Add thiophenol (1.1 eq) and potassium carbonate (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC.

-

Once the starting material is consumed, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired thioether.

Expected Outcome:

The reaction should yield the corresponding α-thio-α-methoxy ketone.

Signaling Pathway/Reaction Mechanism Diagram:

Caption: A representative Sₙ2 reaction of the target compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [guidechem.com]

- 3. (2S)-2-bromo-1-phenylpropan-1-one | C9H9BrO | CID 6931748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-bromo-1-phenylpropan-1-one | 2114-00-3; 51012-65-8 | Buy Now [molport.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for 2-Bromo-2-methoxy-1-phenylpropan-1-one in Medicinal Chemistry

A thorough review of scientific literature and chemical databases reveals no specific published applications or detailed experimental protocols for the compound 2-Bromo-2-methoxy-1-phenylpropan-1-one in the field of medicinal chemistry. This suggests that this particular molecule may be a novel chemical entity, a rarely used intermediate, or that its medicinal chemistry applications have not been publicly disclosed.

While direct information is unavailable for the specified compound, we can infer potential applications and methodologies based on the known roles of structurally similar α-bromoketones and other related chemical intermediates in drug discovery and development. Compounds sharing the α-bromoketone motif are recognized as versatile building blocks in organic synthesis. The presence of a bromine atom at the alpha position to a carbonyl group makes this carbon atom highly electrophilic and susceptible to nucleophilic substitution reactions. This reactivity is frequently exploited for the construction of more complex molecular architectures, a fundamental activity in the synthesis of active pharmaceutical ingredients (APIs).

Inferred Applications from Structurally Related Compounds

Compounds such as 2-bromo-1-phenyl-pentan-1-one and other α-brominated phenyl ketones serve as key intermediates in the synthesis of a variety of bioactive molecules.[1][2] Their primary utility lies in their ability to react with a wide range of nucleophiles (e.g., amines, thiols, alcohols) to introduce new functional groups and build out the carbon skeleton of a target molecule.[3][4]

For instance, α-bromoketones are precursors in the synthesis of certain central nervous system agents and other therapeutic candidates.[5] The phenylpropanone scaffold itself is a feature in various biologically active compounds. The introduction of bromo and methoxy groups provides handles for further chemical modification to explore structure-activity relationships (SAR) in drug discovery campaigns.

General Experimental Workflow for Utilization of α-Bromoketones

The following diagram illustrates a generalized workflow for the synthesis and evaluation of new chemical entities starting from a hypothetical α-bromoketone intermediate like this compound. This workflow is based on standard practices in medicinal chemistry.

Caption: Generalized workflow for the synthesis and biological evaluation of new drug candidates from a hypothetical α-bromoketone intermediate.

Hypothetical Protocol for Nucleophilic Substitution

The following is a generalized, hypothetical protocol for a nucleophilic substitution reaction using an α-bromoketone intermediate. This is not a validated protocol for this compound and should be adapted and optimized by a qualified chemist.

Objective: To synthesize a small library of derivatives by reacting an α-bromoketone with various primary amines.

Materials:

-

Hypothetical α-bromoketone (e.g., this compound)

-

A selection of primary amines (e.g., aniline, benzylamine, cyclopropylamine)

-

A polar aprotic solvent (e.g., Acetonitrile, DMF)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the α-bromoketone (1.0 eq) in the chosen solvent.

-

Add the primary amine (1.1 eq) to the solution.

-

Add the non-nucleophilic base (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required for less reactive amines.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired α-aminoketone derivative.

Quantitative Data from Related Compounds

While no quantitative data exists for the title compound, the following table summarizes reaction conditions and yields for the synthesis of a related compound, 2-bromo-1-phenyl-pentan-1-one, from valerophenone.[2]

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |

| Valerophenone | Sodium Bromide, 30% Hydrochloric Acid, 30% Hydrogen Peroxide | Not specified (likely biphasic) | 1-2 hours | 95 | 98 (HPLC) |

Signaling Pathways and Logical Relationships

Given the absence of biological data for this compound, it is not possible to create diagrams of specific signaling pathways it might modulate. However, α-bromoketones are known to be reactive intermediates that can potentially act as covalent inhibitors by forming a bond with nucleophilic residues (like cysteine or histidine) in enzyme active sites. The logical relationship for such a mechanism of action is depicted below.

Caption: Logical relationship for the potential mechanism of action of an α-bromoketone as a covalent enzyme inhibitor.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Bromo-1-phenyl-pentan-1-one synthesis - chemicalbook [chemicalbook.com]

- 3. Buy 1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one (EVT-14196557) [evitachem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Synthesis of 2-Bromo-2-methoxy-1-phenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a proposed experimental protocol for the synthesis of 2-Bromo-2-methoxy-1-phenylpropan-1-one. Due to the limited availability of direct literature precedence for this specific molecule, the following protocol is a well-reasoned, hypothetical procedure based on established principles of α-bromination of ketones.

Introduction

This compound is an α-haloketone, a class of compounds that are valuable synthetic intermediates in organic and medicinal chemistry. The presence of both a bromine atom and a methoxy group on the α-carbon, adjacent to a carbonyl, offers multiple reaction sites for further functionalization, making it a potentially useful building block for the synthesis of complex organic molecules and novel pharmaceutical agents. The general strategy for the synthesis of such compounds involves the selective bromination of a suitable ketone precursor.

Proposed Synthetic Pathway

The most plausible synthetic route to this compound involves the α-bromination of 2-methoxy-1-phenylpropan-1-one. This reaction is typically achieved using an electrophilic bromine source under conditions that favor the formation of the corresponding enol or enolate intermediate.

Synthesis of Derivatives from 2-Bromo-2-methoxy-1-phenylpropan-1-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various chemical derivatives starting from 2-Bromo-2-methoxy-1-phenylpropan-1-one. This versatile building block, an α-bromo-α-methoxy ketone, serves as a key intermediate for the introduction of diverse functionalities, leading to the formation of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. The protocols outlined herein are based on established reactivity patterns of α-halo ketones, which are potent electrophiles susceptible to nucleophilic substitution.

Synthesis of the Starting Material: this compound

The synthesis of the target α-bromo-α-methoxy ketone is a two-step process commencing from the readily available propiophenone. The initial step involves the α-methoxylation of the ketone, followed by a selective bromination at the same α-position.

Step 1: Synthesis of 2-methoxy-1-phenylpropan-1-one

A plausible route to the precursor, 2-methoxy-1-phenylpropan-1-one, involves the direct α-methoxylation of propiophenone. While various methods exist for the synthesis of α-alkoxy ketones, a common laboratory-scale approach utilizes a hypervalent iodine reagent.

Experimental Protocol:

-

To a solution of propiophenone (1.0 eq.) in methanol, add [Hydroxy(tosyloxy)iodo]benzene (HTIB) (1.1 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-methoxy-1-phenylpropan-1-one.

Step 2: Synthesis of this compound

The subsequent step is the α-bromination of the synthesized 2-methoxy-1-phenylpropan-1-one. This reaction typically proceeds via an enol or enolate intermediate. Acid-catalyzed bromination is a common method for the selective monobromination of ketones.

Experimental Protocol:

-

Dissolve 2-methoxy-1-phenylpropan-1-one (1.0 eq.) in a suitable solvent such as acetic acid or diethyl ether.

-

Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise to the ketone solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the bromine color disappears. Monitor the reaction by TLC.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium thiosulfate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Synthetic Workflow for this compound

Caption: Two-step synthesis of the target compound.

Synthesis of Derivatives via Nucleophilic Substitution

The bromine atom in this compound is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles. This allows for the synthesis of a diverse library of derivatives.

Application Note 2.1: Synthesis of α-Aminoketone Derivatives

The reaction with primary or secondary amines yields α-aminoketone derivatives, which are important scaffolds in many biologically active molecules.

General Experimental Protocol:

-

Dissolve this compound (1.0 eq.) in a polar aprotic solvent like acetonitrile or DMF.

-

Add the desired amine (2.2 eq., one to react and one to act as a base) to the solution. Alternatively, use 1.1 eq. of the amine and 1.2 eq. of a non-nucleophilic base like triethylamine or diisopropylethylamine.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

-

Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.